N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a sulfonamide group. The ethyl side chain contains a hydroxyl group and a 3-methylthiophen-2-yl moiety.
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S2/c1-10-4-7-22-15(10)12(17)9-16-23(18,19)11-2-3-13-14(8-11)21-6-5-20-13/h2-4,7-8,12,16-17H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMBAMXQVNXEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The benzodioxine moiety can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and automated systems for the cyclization and sulfonation steps. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the thiophene ring can interact with various receptors in the body. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
(a) BG14259 (N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- Molecular Formula: C₁₇H₁₆F₃NO₅S
- Molecular Weight : 403.37 g/mol
- Key Differences : Replaces the 3-methylthiophen-2-yl group with a 4-(trifluoromethyl)phenyl ring. The electron-withdrawing CF₃ group enhances metabolic stability and may influence binding affinity in hydrophobic pockets .
(b) N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Molecular Formula : C₂₄H₂₆FN₃O₅S
- Molecular Weight : 487.55 g/mol
- Key Differences: Incorporates a piperazine-linked 4-fluorophenyl group and a furan substituent.
(c) N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Molecular Formula: C₁₈H₁₇NO₅S₂
- Molecular Weight : 391.5 g/mol
- Key Differences : Features dual heterocyclic substituents (furan and thiophene). The thiophene-3-yl group may alter electronic properties compared to the target compound’s 3-methylthiophen-2-yl group .
Analogues with Modified Side Chains
(a) N-{2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Molecular Formula : C₁₈H₁₇N₃O₄S₂
- Molecular Weight : 403.48 g/mol
- Key Differences: Substitutes the hydroxyl and thiophene groups with a pyridinyl-thiazole side chain.
(b) N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Molecular Formula : C₁₆H₂₀N₂O₄S₂
- Molecular Weight : 368.5 g/mol
Physicochemical and Pharmacological Comparisons
*Estimated based on structural analogs.
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound's IUPAC name indicates a complex structure featuring a benzodioxine moiety, a sulfonamide group, and a hydroxylated ethyl side chain. The synthesis typically involves multi-step organic reactions that introduce various functional groups to achieve the desired molecular architecture.
Key Synthetic Steps:
- Formation of the Benzodioxine Core: The initial step involves constructing the benzodioxine framework through cyclization reactions.
- Introduction of the Hydroxyethyl Group: This is achieved via alkylation reactions with appropriate reagents.
- Sulfonamide Formation: The final step involves coupling with sulfonamide derivatives to complete the synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the sulfonamide group may play a crucial role in enzyme inhibition or receptor modulation.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation: It could act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with various diseases.
Biological Activity
Recent studies have reported various biological activities associated with this compound:
- Antimicrobial Activity: Preliminary tests indicate that the compound exhibits significant antimicrobial properties against a range of bacterial strains.
- Anti-inflammatory Effects: Research suggests potential anti-inflammatory effects through modulation of cytokine release and inhibition of inflammatory pathways.
- Anticancer Properties: Some studies have highlighted its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Benzodioxine Formation | Cyclization | Various acids |
| Hydroxyethyl Introduction | Alkylation | Alkyl halides |
| Sulfonamide Coupling | Nucleophilic substitution | Sulfonyl chlorides |
Case Studies
Case Study 1: Antimicrobial Testing
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting enhanced efficacy.
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory properties demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential role in managing inflammatory diseases.
Case Study 3: Anticancer Activity
In vitro assays on human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, providing insights into its mechanism as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
